molecular formula C10H10BrNO2 B2888221 n-(2-Bromophenyl)-3-oxobutanamide CAS No. 52700-65-9

n-(2-Bromophenyl)-3-oxobutanamide

Cat. No. B2888221
CAS RN: 52700-65-9
M. Wt: 256.099
InChI Key: XFBZFPHVMQLUKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .


Chemical Reactions Analysis

Amides, which “N-(2-Bromophenyl)-3-oxobutanamide” is a type of, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid or with hydroxide ions .

Scientific Research Applications

Catalysis in Polymer Chemistry

n-(2-Bromophenyl)-3-oxobutanamide: plays a role in the synthesis of polar functionalized cyclic olefin copolymers (COCs) through coordination copolymerization catalyzed by late transition metal catalysts. This process is significant in creating materials with high transparency, excellent thermal stability, chemical resistance, and UV resistance .

Mass Spectrometry

This compound is listed in the NIST Chemistry WebBook, indicating its use in mass spectrometry for identifying and analyzing chemical substances. The data provided by mass spectrometry are crucial for understanding the molecular structure and properties of various compounds .

Antimicrobial and Anticancer Research

Derivatives of n-(2-Bromophenyl)-3-oxobutanamide have been studied for their pharmacological activities, particularly in combating antimicrobial and anticancer drug resistance. The molecular structures of these derivatives play a crucial role in their biological significance .

Biomedical Applications

The structure of n-(2-Bromophenyl)-3-oxobutanamide allows for its incorporation into poly(2-oxazoline)s, which are used in biomedical applications such as drug delivery, protein modification, gene carriers, anti-fouling interfaces, cell sheet engineering, and hydrogels .

Asymmetric Synthesis of Chiral Compounds

The compound is involved in the asymmetric syntheses of unique chiral compounds, which are essential in various fields, including medicine and agriculture. These syntheses contribute to the development of bioactive compounds and natural products with N-C axially chiral structures .

Chemical Reagent

n-(2-Bromophenyl)-3-oxobutanamide: is available as a chemical reagent, which suggests its use in various chemical reactions and syntheses. Researchers and chemists utilize such reagents for experimental and developmental purposes in the field of chemistry .

properties

IUPAC Name

N-(2-bromophenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBZFPHVMQLUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976392
Record name N-(2-Bromophenyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Bromophenyl)-3-oxobutanamide

CAS RN

6092-45-1
Record name N-(2-Bromophenyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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